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Compound of Interest
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Cat. No.: B15595851

Executive Summary: Drisapersen (also known as Kyndrisa, PRO051, and GSK2402968) is an
antisense oligonucleotide designed to treat Duchenne Muscular Dystrophy (DMD) in patients
with mutations amenable to exon 51 skipping.[1][2] As a 2'-O-methyl phosphorothioate
(2’OMePS) RNA antisense oligonucleotide, its mechanism involves modulating the splicing of
dystrophin pre-mRNA to restore the reading frame and enable the production of a truncated,
yet partially functional, dystrophin protein.[3][4] This approach targets approximately 13% of the
DMD patient population.[5][6] Preclinical development involved extensive evaluation in both in
vitro and in vivo models, which established a clear proof-of-concept, characterized its
pharmacokinetic profile, and defined its safety margins before advancing to human trials.
Despite promising preclinical and early clinical results, the development of drisapersen was
ultimately discontinued after Phase lll trials failed to meet primary endpoints and regulatory
approval was not obtained.[1][7] This technical guide provides a comprehensive overview of
the core preclinical data and methodologies that formed the basis of its development.

Compound Overview and Mechanism of Action

Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the
DMD gene that prevent the synthesis of functional dystrophin protein.[5] The absence of
dystrophin compromises the integrity of muscle fibers, leading to progressive muscle
degeneration.[6] The therapeutic strategy of exon skipping aims to use antisense
oligonucleotides (AONSs) to "hide" a specific exon from the cellular splicing machinery. This can
restore the translational reading frame, resulting in a shorter, Becker muscular dystrophy
(BMD)-like dystrophin protein that retains partial function.[4][6]
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Chemical Properties: Drisapersen is a 20-base pair AON with the sequence 5'-
UCAAGGAAGAUGGCAUUUCU-3'[3] It features 2'-O-methyl modified ribose sugars and
phosphorothioate internucleotide linkages (2'0MePS), a chemical modification designed to
increase nuclease resistance and improve its pharmacokinetic properties.[1][3]

Mechanism of Action: Drisapersen is specifically designed to bind to a target sequence within
exon 51 of the human dystrophin pre-mRNA. This binding blocks the spliceosome's access to
the exon, leading to its exclusion from the final mature mRNA transcript.[1][5] For patients with
specific deletions (e.g., deletion of exons 48-50 or 50), the additional removal of exon 51
restores the open reading frame, allowing the translation of a truncated but functional
dystrophin protein.[6][8]
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Caption: Mechanism of action for Drisapersen-mediated exon 51 skipping.
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Preclinical Efficacy Studies

Proof-of-concept for drisapersen was established in a series of in vitro and in vivo experiments

designed to confirm exon 51 skipping and measure the restoration of dystrophin protein.

In Vitro Models

Initial studies utilized patient-derived myoblasts and muscle cell cultures.[3][9] These systems

allowed for the direct assessment of AON efficacy on human cells carrying relevant DMD

mutations. These studies confirmed that drisapersen could successfully induce exon 51

skipping.[3] Subsequent research on next-generation 2'0OMePS AONSs targeting exon 51

highlighted the potential for significant improvements in efficiency over the original drisapersen

sequence.[10]

Dystrophin
AON Exon 51 .
Compound . o Restoration (% Reference
Concentration  Skipping (%)
of Normal)
Drisapersen 800 nM
8.7% 3.8% [10]
(AON-B1) (repeated dose)
AON-B9 (Next- 800 nM
53.1% 40.0% [10]

Gen)

(repeated dose)

Table 1:
Comparative in

vitro efficacy of

Drisapersen vs.

a next-

generation

2'0MePS AON in
human DMD cell

cultures.

In Vivo Animal Models

The mdx mouse, a common animal model for DMD, was instrumental in the preclinical

evaluation of drisapersen.[3][9] Systemic administration in these models demonstrated dose-
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dependent exon 51 skipping and restoration of dystrophin protein at the sarcolemma.[3]
Further studies in more advanced hDMDdel52/mdx mouse models, which carry a humanized
DMD gene, allowed for the testing of human-specific AONs and confirmed in vivo activity.[10]

Exon 51 Dystrophin
. Skipping Restoration
Dosing
Model Compound . (%) (% of Reference
Regimen )
(Quadricep Healthy
s) Control)
Drisapersen 50 mg/kg
hDMD Mouse ) ~0.17% Not Reported  [10]
(AON-B1) (single dose)
Equimolar to 4.7% (27-fold
AON-B9
hDMD Mouse 50 mg/kg > Not Reported  [10]
(Next-Gen) .
AON-B1 Drisapersen)
12 x 100
hDMDdel52/ AON-C31
mg/kg ~75% Up to 40% [10]
mdx Mouse (Next-Gen)
(weekly IV)
Table 2: In
vivo efficacy
of
Drisapersen
and next-
generation
AONSs in
mouse
models.

Experimental Protocols and Workflows

The preclinical assessment of drisapersen relied on a standardized workflow involving
molecular biology and protein analysis techniques to quantify its effects.

General Experimental Workflow
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The development process followed a logical progression from initial design and in vitro
screening to comprehensive in vivo evaluation.

AON Design &
Sequence Selection

In Vitro Screening
(DMD Patient Myoblasts)

onfirm in Animal Model

In Vivo Studies
(mdx / hDMD Mouse Models)

haracterize Profile

Pharmacokinetics &
Pharmacodynamics

Assess Safety

Toxicology Studies
(Rodent & Non-Human Primate)

Select Best Profile

Lead Candidate Selection
(Drisapersen)

Initiation of
Clinical Trials
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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